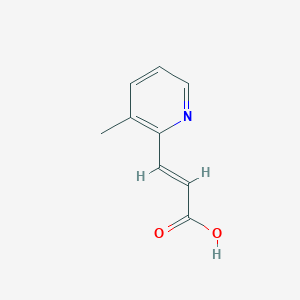
3-(3-Methylpyridin-2-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methylpyridin-2-yl)prop-2-enoic acid, also known as MPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPPA belongs to the class of pyridine derivatives and is known for its unique chemical properties.
Mechanism Of Action
The mechanism of action of 3-(3-Methylpyridin-2-yl)prop-2-enoic acid is not yet fully understood, but studies have suggested that it may act as an inhibitor of certain enzymes or receptors in the body. 3-(3-Methylpyridin-2-yl)prop-2-enoic acid has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
3-(3-Methylpyridin-2-yl)prop-2-enoic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of certain enzymes and receptors, as well as anti-inflammatory and antioxidant properties. 3-(3-Methylpyridin-2-yl)prop-2-enoic acid has also been shown to have potential as a biomarker for certain diseases, including Alzheimer's disease.
Advantages And Limitations For Lab Experiments
3-(3-Methylpyridin-2-yl)prop-2-enoic acid has several advantages for use in lab experiments, including its relatively simple synthesis and unique chemical properties. However, 3-(3-Methylpyridin-2-yl)prop-2-enoic acid also has limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for research on 3-(3-Methylpyridin-2-yl)prop-2-enoic acid, including further investigation of its potential therapeutic applications, as well as its use as a biomarker for certain diseases. Additionally, research on the environmental impact of 3-(3-Methylpyridin-2-yl)prop-2-enoic acid and its potential use in materials science may also be of interest.
Synthesis Methods
3-(3-Methylpyridin-2-yl)prop-2-enoic acid can be synthesized through a variety of methods, including the reaction of 2,3-dimethylpyridine with acryloyl chloride, or through the reaction of 3-methylpyridine with crotonic acid. The synthesis of 3-(3-Methylpyridin-2-yl)prop-2-enoic acid requires careful attention to reaction conditions and purification methods to ensure high yields and purity.
Scientific Research Applications
3-(3-Methylpyridin-2-yl)prop-2-enoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 3-(3-Methylpyridin-2-yl)prop-2-enoic acid has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
properties
IUPAC Name |
(E)-3-(3-methylpyridin-2-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7-3-2-6-10-8(7)4-5-9(11)12/h2-6H,1H3,(H,11,12)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBTVPAYRMOTBK-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CC=C1)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylpyridin-2-yl)prop-2-enoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[3-(4-Methylphenoxy)propyl]benzimidazol-2-yl}butan-1-ol](/img/structure/B2461528.png)
![1-{[(3-Chlorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2461529.png)


![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2461535.png)
![2-(2,4-dimethylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2461536.png)

![2,4-Dimethyl-6-({1-[4-(trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2461540.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-3-phenylpropyl)acetamide](/img/structure/B2461541.png)



![3-[2-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2461547.png)
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid](/img/structure/B2461548.png)